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Compound of Interest

Compound Name: YM-201636

Cat. No.: B1684012 Get Quote

Technical Support Center: YM-201636
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize

the off-target activity of YM-201636 in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of YM-201636?

YM-201636 is a potent and selective inhibitor of PIKfyve kinase, with an IC50 of 33 nM.[1][2] Its

primary on-target effect is the inhibition of the synthesis of phosphatidylinositol 3,5-

bisphosphate (PtdIns(3,5)P2), a key regulator of endosomal trafficking.[2][3] This inhibition

leads to disruptions in endomembrane transport, including the accumulation of late endosomal

compartments.[2][4]

Q2: I'm observing significant cytotoxicity at concentrations expected to be selective for PIKfyve.

What could be the cause?

While YM-201636 is selective for PIKfyve, off-target effects can contribute to cytotoxicity,

especially at higher concentrations or in sensitive cell types. Here are some potential causes

and troubleshooting steps:

PIKfyve-unrelated target engagement: At low nanomolar concentrations (IC50 of 54 nM for

inhibition of net insulin response), YM-201636 can inhibit glucose uptake in adipocytes,

which may be due to a high-affinity, PIKfyve-unrelated target.[5]
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Inhibition of Class IA PI 3-kinase: At higher concentrations, YM-201636 can inhibit the

insulin-dependent activation of class IA PI 3-kinase.[5] The reported IC50 for the p110α

subunit of PI3K is 3.3 µM, which is approximately 100-fold higher than for PIKfyve.[1][2]

Apoptosis-independent cell death: In primary mouse hippocampal neurons, YM-201636 has

been shown to cause apoptosis-independent cell death preceded by the vacuolation of

endolysosomal membranes.[4][6][7]

Troubleshooting Steps:

Perform a dose-response curve: Determine the minimal concentration of YM-201636
required to achieve the desired on-target effect in your specific cell line.

Use the lowest effective concentration: Once the optimal concentration is determined, use

the lowest possible concentration to minimize the risk of engaging off-target kinases.

Monitor cell viability: Use a sensitive cell viability assay to assess cytotoxicity across a range

of YM-201636 concentrations.

Consider alternative inhibitors: If off-target effects remain a concern, consider using a

structurally different PIKfyve inhibitor with a distinct selectivity profile, such as apilimod.[8]

Q3: My results show alterations in signaling pathways that are not directly downstream of

PtdIns(3,5)P2. Is this an off-target effect?

Yes, it is possible. YM-201636 has been observed to modulate signaling pathways other than

the canonical PIKfyve pathway. For instance, it has been shown to induce EGFR mRNA

expression in non-small cell lung cancer (NSCLC) cell lines.[4] Additionally, at low nanomolar

concentrations, YM-201636 preferentially inhibits the production of PtdIns5P over

PtdIns(3,5)P2, which could lead to unexpected phenotypic outcomes.[9]

Troubleshooting Steps:

Profile for off-target liabilities: If you suspect off-target activity, consider having YM-201636
screened against a broad panel of kinases to identify potential off-target interactions.
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Rescue experiments: To confirm that the observed phenotype is due to PIKfyve inhibition,

you can perform a rescue experiment by expressing a YM-201636-insensitive orthologue,

such as the yeast Fab1, which has been shown to partially rescue the effects of the inhibitor.

[2]

Use siRNA/shRNA as an orthogonal approach: Depleting PIKfyve using RNA interference

should phenocopy the effects of YM-201636 if the observed effect is on-target.[2]

Q4: I am observing significant vacuolation in my cells after treatment with YM-201636. Is this

an expected on-target effect?

Yes, the formation of swollen vacuoles is a well-documented on-target effect of PIKfyve

inhibition.[6][9] This phenotype is a direct consequence of the disruption of endosome

maturation caused by the depletion of PtdIns(3,5)P2.[10] However, the extent of vacuolation

can vary between cell types.[9]

Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of YM-201636

Target IC50 Notes

PIKfyve 33 nM Primary on-target kinase.[1][2]

p110α (Class IA PI3K) 3.3 µM
~100-fold less potent than

against PIKfyve.[1][2]

Fab1 (yeast orthologue) >5 µM Insensitive to YM-201636.[2]

Type Iα PtdInsP kinase >2 µM

Type IIγ PtdInsP kinase >10 µM Not inhibited.[11]

Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that YM-201636 is binding to its intended target, PIKfyve, within

intact cells.
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Methodology:

Cell Treatment: Treat intact cells with various concentrations of YM-201636. Include a

vehicle control (e.g., DMSO).

Heating: Heat cell lysates across a range of temperatures (e.g., 40°C to 70°C).

Protein Separation: Separate soluble and aggregated proteins by centrifugation.

Detection: Analyze the amount of soluble PIKfyve protein remaining at each temperature

using Western blotting.

Analysis: In YM-201636-treated samples, a higher amount of soluble PIKfyve at elevated

temperatures compared to the control indicates target engagement and stabilization.

Protocol 2: Kinase Selectivity Profiling

This protocol provides a general workflow to assess the selectivity of YM-201636.

Methodology:

Compound Submission: Submit YM-201636 to a commercial service that offers kinome-wide

screening.

Assay Format: The service will perform in vitro kinase activity assays against a large panel of

recombinant kinases (e.g., >400). This measures the ability of YM-201636 to inhibit the

activity of each kinase at a fixed concentration (e.g., 1 µM).

Data Analysis: Results are typically presented as the percentage of inhibition for each

kinase. "Hits" are kinases that are inhibited above a certain threshold (e.g., >50%).

Follow-up: For significant off-target hits, it is crucial to determine the IC50 to understand the

potency of YM-201636 against these kinases.
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Caption: PIKfyve Signaling Pathway and Inhibition by YM-201636.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1684012?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unexpected Phenotype Observed

Is the lowest effective
concentration being used?

Perform Dose-Response
Curve

No

Likely On-Target Effect

Yes

Potential Off-Target Effect

Yes, but phenotype persists

Use Orthogonal Approaches
(siRNA, Rescue)

Confirm

Consider Kinome
Profiling

Click to download full resolution via product page

Caption: Troubleshooting Workflow for YM-201636 Off-Target Effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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